2-Amino-1,5-dimethylimidazo(4,5,b)pyridine

Overview

Description

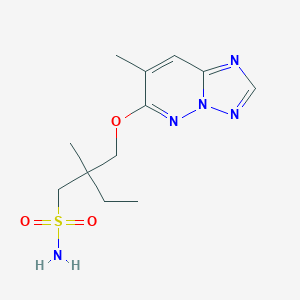

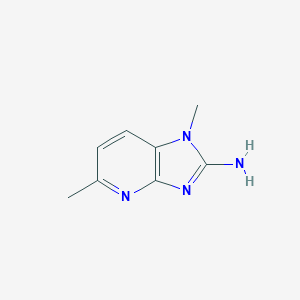

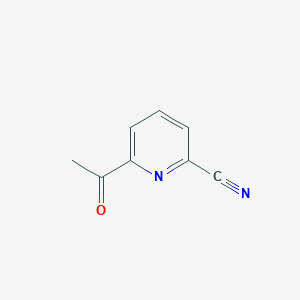

2-Amino-1,5-dimethylimidazo(4,5,b)pyridine is a chemical compound with the molecular formula C8H10N4 and a molecular weight of 162.19 . It is a mutagenic cogener of PHIP . The compound exists as a solid and has a beige to light brown color .

Synthesis Analysis

The synthesis of 2-Amino-1,5-dimethylimidazo(4,5,b)pyridine has been studied by various researchers. One method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions without the use of any oxidative reagent . This reaction yields 1H-imidazo[4,5-b]pyridine derivatives by an air oxidative cyclocondensation reaction in one step with an excellent yield .Molecular Structure Analysis

The molecular structure of 2-Amino-1,5-dimethylimidazo(4,5,b)pyridine comprises an imidazole ring fused with a pyridine moiety . This structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

The chemical reactions involving 2-Amino-1,5-dimethylimidazo(4,5,b)pyridine are complex and involve multiple steps. For instance, the synthesis of this compound involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes . This reaction occurs in water under thermal conditions without the use of any oxidative reagent .Physical And Chemical Properties Analysis

2-Amino-1,5-dimethylimidazo(4,5,b)pyridine has a molecular weight of 162.19 and a molecular formula of C8H10N4 . It has a melting point of 265-270°C and a boiling point of 366.4±34.0 °C . The compound has a density of 1.35±0.1 g/cm3 .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Mechanisms : The synthesis of heterocyclic amines like PhIP involves reactions between aldoses, amino acids, and creatinine, as studied through techniques like Electron Spin Resonance and Mass Spectrometry. This process is key to understanding the chemical properties of PhIP and related compounds (Milić, Djilas, & Čanadanović-Brunet, 1993).

Analytical Detection and Quantification : A gas chromatographic-mass spectrometric assay has been developed to measure PhIP in food, demonstrating its presence in various foodstuffs. This highlights its relevance in food chemistry and the importance of accurate detection methods (Murray, Lynch, Knize, & Gooderham, 1993).

Biological and Health-Related Research

Antituberculosis Activity : PhIP derivatives have been synthesized and evaluated for their antituberculosis activity. Some compounds demonstrated moderate to good activity against Mycobacterium tuberculosis, showing potential therapeutic applications (Jadhav, Kenny, Nivid, Mandewale, & Yamgar, 2016).

Metabolism and Toxicity Studies : Understanding the metabolism of PhIP in different species is crucial. Studies on cytochrome P450-mediated N-oxidation of PhIP reveal significant interspecies differences, which are important for assessing human health risk (Turesky, Constable, Fay, & Guengerich, 1999).

Methodological Innovations

- Capillary Electrophoresis for Quantitation : Capillary electrophoresis has been used for determining heterocyclic aromatic amines, including PhIP, in complex matrices like meat extracts. This represents an advance in analytical chemistry for detecting these compounds at very low levels (Puignou, Casal, Santos, & Galceran, 1997).

Future Directions

The future directions for research on 2-Amino-1,5-dimethylimidazo(4,5,b)pyridine could involve further exploration of its synthesis methods, understanding its mechanism of action, and assessing its potential therapeutic applications. More research is also needed to understand its safety and hazards .

properties

IUPAC Name |

1,5-dimethylimidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-5-3-4-6-7(10-5)11-8(9)12(6)2/h3-4H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWRYVWIDWMCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)N(C(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,5-dimethylimidazo(4,5,b)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)

![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)

![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)

![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)

![10-Bromo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B134669.png)

![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)